N-(4-hydroxyphenyl)-2-methylpropanamide
Description
Contextualization within Amide Chemistry and Bioactive Compound Analogue Discovery
Within the broader field of amide chemistry, N-(4-hydroxyphenyl)-2-methylpropanamide serves as an exemplar of a substituted amide. The amide bond is a cornerstone of many biologically important molecules, and its stability and capacity for hydrogen bonding are key to its prevalence in drug design. ontosight.ai The 4-hydroxyphenyl group is a common feature in many bioactive compounds and is known to be susceptible to metabolic processes. nih.gov
Academic Significance and Research Rationale for this compound Studies
The academic significance of studying this compound and its derivatives lies in the pursuit of safer and more effective therapeutic agents. The primary rationale for investigating analogues of compounds like acetaminophen (B1664979) is to reduce the risk of adverse effects. For instance, the mechanism of acetaminophen-induced liver toxicity involves its oxidation to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.govresearchgate.net The design of new analogues aims to alter the metabolic pathway to avoid the formation of such toxic intermediates. nih.gov
Furthermore, the exploration of this and related molecules contributes to a deeper understanding of structure-activity relationships (SAR). By systematically modifying the chemical structure and observing the effects on biological activity, researchers can identify key molecular features responsible for desired therapeutic effects and those contributing to toxicity. This knowledge is invaluable for the rational design of future drug candidates. The research into novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) analogues, for example, has demonstrated the potential to retain analgesic and antipyretic properties while avoiding hepatotoxicity. nih.govexlibrisgroup.com
Scope and Objectives of Current Research Trajectories on the Chemical Compound
Current research involving the N-(4-hydroxyphenyl)amide scaffold is multifaceted, extending beyond the realm of analgesics. The core structure is being investigated as a platform for the development of a variety of therapeutic agents.
One major research trajectory is in the field of oncology . For instance, the related compound N-(4-hydroxyphenyl)retinamide (4-HPR) has been shown to induce apoptosis in breast cancer cells, and its mechanism of action is an area of active investigation. nih.gov This has spurred interest in the broader class of N-(4-hydroxyphenyl) amides as potential anticancer agents.
Another significant area of research is in the development of neuroprotective agents . The N-(4-hydroxyphenyl) moiety is present in compounds that have been investigated for their potential to treat neurodegenerative diseases. While not directly focused on this compound, studies on related structures provide a rationale for its potential exploration in this area.
Furthermore, the versatility of the N-(4-hydroxyphenyl)amide structure has led to its incorporation into molecules targeting a range of biological pathways, including those involved in inflammation and microbial infections. nih.gov The objective of these research efforts is to leverage the favorable chemical properties of this scaffold to design novel compounds with improved efficacy and safety profiles for a variety of diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h3-7,12H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMSPBFXRDSSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Hydroxyphenyl 2 Methylpropanamide and Its Derivatives
Established Synthetic Pathways and Reaction Mechanisms for N-(4-hydroxyphenyl)-2-methylpropanamide
The traditional synthesis of this compound primarily relies on the formation of an amide bond between a 4-aminophenol (B1666318) precursor and an isobutyryl moiety.
The most common and direct method for synthesizing this compound is the N-acylation of 4-aminophenol. This reaction is analogous to the industrial synthesis of paracetamol (N-(4-hydroxyphenyl)acetamide), where 4-aminophenol is acetylated. rsc.orgresearchgate.net In this case, an isobutyryl group is introduced instead of an acetyl group.
The reaction typically involves treating 4-aminophenol with an acylating agent such as isobutyryl chloride or isobutyric anhydride. The nitrogen atom of the amino group in 4-aminophenol is more nucleophilic than the oxygen atom of the hydroxyl group, leading to preferential N-acylation over O-acylation. quora.comchemicalforums.com The reaction can be carried out in a suitable solvent, sometimes in the presence of a base to neutralize the acidic byproduct (e.g., HCl if isobutyryl chloride is used).
Reaction Scheme:
Reactants: 4-Aminophenol and Isobutyryl Chloride
Product: this compound
Byproduct: Hydrochloric Acid
The mechanism involves the nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride in the case of isobutyryl chloride), resulting in the formation of the stable amide bond. rsc.org The development of efficient amidation reactions remains a significant focus in organic synthesis, with various methods being explored to facilitate this key transformation. nih.gov
Another established route involves the reaction of 4-hydroxybenzaldehyde (B117250) with 2-methylpropanamide under controlled conditions, often requiring a catalyst.
The primary precursor for this synthesis is 4-aminophenol. It can be commercially sourced or synthesized from phenol (B47542). A common industrial route to 4-aminophenol starts with the nitration of phenol to yield a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). researchgate.net After separation, the 4-nitrophenol is reduced to 4-aminophenol. researchgate.net
The other key precursor is the acylating agent, typically isobutyryl chloride or isobutyric anhydride, which are derived from isobutyric acid.
Intermediate derivatization in the context of this synthesis can involve the use of protecting groups, although the high selectivity of N-acylation often makes this unnecessary. quora.com However, in the synthesis of more complex analogues, protecting the phenolic hydroxyl group might be required to allow for reactions at other parts of the molecule. This compound itself can serve as a precursor or intermediate in the synthesis of other organic compounds due to its reactive phenolic hydroxyl group. For instance, it can be further reacted to form esters. google.com The concept of "Intermediate Derivatization Methods" is a powerful strategy in chemical synthesis, where a core intermediate is used to generate a library of related compounds for further research. nih.gov
Novel Synthetic Routes and Process Optimization for this compound
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign and sustainable.
Applying green chemistry principles to the synthesis of this compound involves several potential improvements over traditional methods. jddhs.com Key areas of focus include:
Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ethanol, or even performing the reaction under solvent-free conditions. nih.govresearchgate.net The acylation of 4-aminophenol can be successfully conducted in water. quora.com
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused. researchgate.net
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. jddhs.com
Sustainable approaches also consider the use of renewable feedstocks and biocompatible processes, such as biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. jddhs.comresearchgate.netnih.gov
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate and selectivity. Higher temperatures may lead to side products. | Controlled heating (e.g., 60–80°C) is often employed to ensure a steady reaction rate while minimizing byproduct formation. |
| Solvent | Influences reactant solubility and reaction mechanism. | Choice of solvent (e.g., ethanol, DMF, ethyl acetate) depends on the specific reactants and conditions to ensure homogeneity and facilitate the reaction. aber.ac.uk |
| Stoichiometry | The ratio of reactants can drive the reaction to completion and affect yield. | Using a slight excess of the acylating agent can ensure full conversion of the limiting 4-aminophenol. |
| Catalyst | Can accelerate the reaction and improve selectivity. | Acid or base catalysis is common. For greener approaches, solid acid catalysts like heteropolyacids can be efficient. researchgate.net |
After the synthesis, purification is essential to obtain a high-purity product. Common purification techniques include:
Recrystallization: A highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals.
Column Chromatography: Used for separating the desired product from impurities based on their differential adsorption to a stationary phase. google.com
Synthesis of Structurally Modified Analogues of this compound for Research Purposes
The N-(4-hydroxyphenyl)amide scaffold is a common motif in medicinal chemistry and materials science. Synthesizing structurally modified analogues of this compound allows researchers to investigate structure-activity relationships and develop new compounds with tailored properties. nih.gov
Modifications can be made to various parts of the molecule:
Aryl Ring Substitution: Introducing different substituents (e.g., halogens, alkyl groups) onto the phenyl ring can alter the electronic properties and lipophilicity of the molecule.
Acyl Group Modification: Replacing the isobutyryl group with other acyl chains (aliphatic or aromatic) can influence steric hindrance and metabolic stability.
Hydroxyl Group Derivatization: The phenolic hydroxyl group can be converted into ethers or esters to modify solubility and biological interactions.
Amide Bond Replacement: Replacing the amide linkage with other functional groups, or incorporating the N-(4-hydroxyphenyl) moiety into different heterocyclic systems. nih.gov
Design Principles for Structural Variation
The molecular architecture of this compound offers several key sites for structural modification to generate a diverse library of derivatives. These variations are strategically designed to investigate the structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties. The primary design principles revolve around modifications at three main positions: the aromatic ring, the amide linkage, and the alkyl moiety.
Aromatic Ring Substitution: The 4-hydroxyphenyl group is a critical feature, with the phenolic hydroxyl group often playing a crucial role in biological activity through hydrogen bonding. ontosight.ai Design strategies frequently involve:
Positional Isomerism: Moving the hydroxyl group to the ortho or meta positions to probe the geometric requirements of receptor binding.
Substitution: Introducing a variety of substituents onto the aromatic ring to modulate electronic properties, lipophilicity, and steric bulk. Common substituents include halogens, alkyls, alkoxys, and nitro groups.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems, such as heterocycles (e.g., pyridine, thiophene), to explore the impact of different electronic and steric profiles on activity.
Amide Linkage Modification: The amide bond is a stable linkage that participates in hydrogen bonding. Variations in this region can influence the molecule's conformation and interaction with biological targets. These modifications can include:
N-Alkylation/N-Arylation: Introducing substituents on the amide nitrogen to alter its hydrogen bonding capacity and introduce new steric interactions.
Thioamide Analogs: Replacing the carbonyl oxygen with sulfur to form a thioamide, which can alter the electronic character and hydrogen bonding properties of the linkage.
Reverse Amides: Synthesizing the isomeric structure where the carbonyl and NH groups are swapped to investigate the importance of the hydrogen bond donor-acceptor orientation.
Alkyl Moiety Variation: The 2-methylpropanamide (isobutyramide) portion of the molecule provides a specific steric profile. Altering this group can impact binding affinity and metabolic stability. Design approaches include:
Chain Length: Homologation or shortening of the alkyl chain (e.g., ethanamide, 3-methylbutanamide) to probe the size of the binding pocket.
Branching: Varying the degree and position of branching on the alkyl group to fine-tune the steric interactions. For example, replacing the isopropyl group with a tert-butyl or a linear butyl group.
Cyclic Analogs: Incorporating the alkyl group into a cyclic system, such as a cyclopropanecarboxamide (B1202528) or a cyclohexanecarboxamide, to restrict conformational flexibility and explore different spatial arrangements.
These design principles are systematically applied to generate focused libraries of compounds for biological screening. The data from these studies are then used to build quantitative structure-activity relationship (QSAR) models to guide further optimization.
| Modification Site | Design Principle | Examples of Variation | Potential Impact |
| Aromatic Ring | Positional Isomerism | 2-hydroxyphenyl, 3-hydroxyphenyl | Altered receptor binding geometry |
| Substitution | Chloro, methoxy, methyl groups | Modified electronics and lipophilicity | |
| Bioisosteric Replacement | Pyridyl, thienyl rings | Changes in aromaticity and polarity | |
| Amide Linkage | N-Alkylation | N-methyl, N-ethyl derivatives | Steric hindrance, loss of H-bond donor |
| Thioamide Analogs | C=S instead of C=O | Altered electronic and H-bonding properties | |
| Alkyl Moiety | Chain Length/Branching | Acetamide (B32628), pivalamide (B147659) derivatives | Probing binding pocket size and shape |
| Cyclic Analogs | Cyclopropanecarboxamide | Restricted conformational freedom |
Stereoselective Synthesis of this compound Enantiomers
While this compound itself is achiral, the introduction of chirality through structural modifications, particularly at the alkyl moiety, necessitates the development of stereoselective synthetic methods. For instance, if the 2-methylpropanamide group is replaced with a chiral moiety like 2-methylbutanamide, the resulting compound exists as a pair of enantiomers. The biological activity of enantiomers can differ significantly, with one often being more potent or having a different pharmacological profile than the other. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance.
The stereoselective synthesis of chiral amides related to this compound can be approached through several established strategies, primarily involving the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.
Chiral Auxiliary-Based Methods: This approach involves covalently attaching a chiral auxiliary to an achiral precursor, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of chiral N-aryl amides, a chiral carboxylic acid derivative (with the auxiliary attached) could be coupled with 4-aminophenol.
Catalytic Asymmetric Synthesis: This is a highly efficient method that employs a chiral catalyst to control the stereoselectivity of a reaction. For the synthesis of chiral amides, methods like the asymmetric hydrogenation of a corresponding unsaturated precursor (e.g., a chiral enamide) are particularly powerful. chemrxiv.org Chiral enamides have emerged as versatile building blocks in organic synthesis, allowing for highly regio- and stereoselective transformations. nih.govnih.gov For example, an enamide precursor could be synthesized and then subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium-based) to produce the desired enantiomer of the saturated amide.
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from natural sources, such as amino acids or terpenes. For instance, a chiral carboxylic acid derived from an amino acid could be converted to its corresponding acyl chloride and then reacted with 4-aminophenol to form the target chiral amide. This is often a straightforward and cost-effective approach if a suitable chiral starting material is available.
The development of these stereoselective methods is crucial for the detailed pharmacological evaluation of chiral derivatives of this compound, enabling a deeper understanding of the stereochemical requirements for their biological activity.
| Strategy | Description | Key Features |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Stoichiometric use of chiral material; requires attachment and removal steps. |
| Catalytic Asymmetry | A small amount of a chiral catalyst creates a large amount of a chiral product. | Highly efficient; catalyst can be recycled; broad substrate scope. |
| Chiral Pool | Utilizes enantiopure starting materials from natural sources. | Often straightforward and economical; limited by the availability of starting materials. |
Advanced Spectroscopic and Crystallographic Analyses of N 4 Hydroxyphenyl 2 Methylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism
NMR spectroscopy is a powerful tool for elucidating the precise structure and conformation of organic molecules. For N-(4-hydroxyphenyl)-2-methylpropanamide, NMR can confirm the connectivity of atoms and provide insights into the orientation of the isobutyryl group relative to the hydroxyphenyl ring.
The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-hydroxyphenyl ring would typically appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The methine proton of the isobutyryl group [-CH(CH₃)₂] would appear as a septet, coupled to the six equivalent protons of the two methyl groups, which in turn would appear as a doublet. Signals for the amide (N-H) and hydroxyl (O-H) protons would also be present, with chemical shifts that are sensitive to solvent, concentration, and temperature due to hydrogen bonding.
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The carbonyl carbon (C=O) would be observed at a characteristic downfield chemical shift (typically 170-180 ppm). The aromatic carbons would appear in the 115-160 ppm range, with the carbon attached to the hydroxyl group and the carbon attached to the nitrogen atom having distinct chemical shifts. The methine and methyl carbons of the isobutyryl group would be found in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to OH) | ~6.8 | ~115 |
| Aromatic CH (ortho to NH) | ~7.4 | ~122 |
| Aromatic C-OH | - | ~155 |
| Aromatic C-NH | - | ~131 |
| Amide NH | ~9.0-10.0 | - |
| Phenolic OH | ~8.0-9.5 | - |
| Carbonyl C=O | - | ~176 |
| Isobutyryl CH | ~2.5 (septet) | ~36 |
| Isobutyryl CH₃ | ~1.2 (doublet) | ~19 |
Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.gov
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. youtube.com Key expected correlations include the coupling between the aromatic protons on adjacent carbons and, most diagnostically, the correlation between the isobutyryl methine proton and the isobutyryl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. columbia.edulibretexts.org It would definitively link the proton signals of the aromatic rings and the isobutyryl group to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton. columbia.edu Expected key correlations would include the signal from the amide proton to the carbonyl carbon and the aromatic carbons ortho to the nitrogen. Additionally, correlations from the isobutyryl methine and methyl protons to the carbonyl carbon would firmly establish the structure of the amide moiety.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Intermolecular Interactions
Vibrational spectroscopy provides information about the functional groups present in a molecule and the types of intermolecular interactions, such as hydrogen bonding. libretexts.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H and N-H stretching vibrations, with the broadening indicative of hydrogen bonding. mu-varna.bg A strong absorption peak around 1650-1670 cm⁻¹ would be characteristic of the C=O stretch of the amide group (Amide I band). The N-H bend (Amide II band) would appear around 1530-1550 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be visible.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide valuable structural information. youtube.com It is particularly sensitive to non-polar bonds. One would expect strong signals for the aromatic ring breathing modes. The C=O stretch would also be Raman active. Analysis of the shifts in the O-H, N-H, and C=O vibrational frequencies can provide detailed insights into the strength and nature of intermolecular hydrogen bonding in the solid state. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenol (B47542) O-H | Stretch (H-bonded) | ~3200-3400 (Broad) |
| Amide N-H | Stretch (H-bonded) | ~3200-3400 (Broad) |
| Aromatic C-H | Stretch | ~3000-3100 |
| Aliphatic C-H | Stretch | ~2850-2980 |
| Amide C=O | Stretch (Amide I) | ~1650-1670 |
| Amide N-H | Bend (Amide II) | ~1530-1550 |
| Aromatic C=C | Stretch | ~1450-1600 |
| Phenol C-O | Stretch | ~1200-1260 |
Mass Spectrometry (MS) for Molecular Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular weight: 179.22 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 179.
The fragmentation of this molecule would likely proceed through several key pathways. A common fragmentation for amides is the alpha-cleavage, which in this case would involve the loss of an isopropyl radical (•CH(CH₃)₂) to form a resonance-stabilized ion. Another prominent fragmentation pathway would be the cleavage of the amide bond. This could lead to the formation of a 4-aminophenol (B1666318) radical cation or, more likely, a protonated 4-aminophenol ion at m/z 109 following a hydrogen rearrangement. The isobutyryl cation at m/z 71 would also be an expected fragment.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion |
| 109 | [HOC₆H₄NH₂]⁺ | Cleavage of amide C-N bond with H-rearrangement |
| 71 | [(CH₃)₂CHCO]⁺ | Cleavage of amide C-N bond |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov While specific crystallographic data for this compound is not publicly available, predictions can be made based on its molecular structure.
The crystal structure would be significantly influenced by hydrogen bonding. The molecule contains two hydrogen bond donors (the phenolic O-H and the amide N-H) and two primary hydrogen bond acceptors (the carbonyl oxygen and the phenolic oxygen). This functionality allows for the formation of extensive intermolecular hydrogen bonding networks. ucalgary.ca
One would anticipate the formation of chains or sheets of molecules linked by N-H···O=C and O-H···O=C hydrogen bonds. It is also possible for the phenolic oxygen to act as an acceptor, leading to O-H···O(H)-Ph interactions. These strong, directional interactions would govern the packing of the molecules in the crystal lattice, influencing the material's physical properties such as melting point and solubility. The twist angle between the plane of the phenyl ring and the amide group would be a key conformational parameter determined by this analysis.
Polymorphism Studies
Polymorphism studies are crucial for understanding the solid-state properties of a compound, which can influence its stability, solubility, and bioavailability. These studies typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. The resulting solids are then analyzed using a variety of advanced spectroscopic and crystallographic techniques to identify and characterize any polymorphic forms.
Common analytical techniques employed in polymorphism studies include:
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phases present in a bulk sample. Each polymorph will produce a unique diffraction pattern.
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including unit cell dimensions, space group, and atomic arrangement.
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, which can differentiate between polymorphs.
Thermogravimetric Analysis (TGA): Determines the thermal stability of a compound and can indicate the presence of solvates or hydrates.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques that can distinguish between polymorphs based on differences in their molecular conformations and intermolecular interactions.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: A powerful tool for probing the local environment of atoms in the solid state, capable of differentiating between polymorphs.
Illustrative Data from a Related Compound: Paracetamol
To illustrate the type of data generated in polymorphism studies, the well-characterized polymorphic forms of paracetamol (N-(4-hydroxyphenyl)acetamide) are presented below. It is imperative to note that this data is not representative of this compound and is provided for illustrative purposes only.
Paracetamol is known to exist in at least three polymorphic forms under ambient pressure. osti.govnih.gov
Table 1: Crystallographic Data for Paracetamol Polymorphs
| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| I | Monoclinic | P2₁/a | 12.93 | 9.35 | 7.11 | 115.8 | 4 |
| II | Orthorhombic | Pcab | 17.06 | 11.88 | 7.37 | 90 | 8 |
| III | Orthorhombic | Pcab | 12.42 | 11.96 | 10.23 | 90 | 8 |
Data compiled from various crystallographic studies. Z represents the number of molecules in the unit cell.
Table 2: Thermal Properties of Paracetamol Polymorphs
| Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| I | ~169 | ~26.5 |
| II | ~156 | ~22.6 |
Thermal properties can vary slightly depending on experimental conditions.
The differences in the crystal packing and intermolecular interactions of these polymorphs lead to variations in their physical properties. For instance, Form I is the most thermodynamically stable form at room temperature, while Form II is metastable but exhibits better compressibility, which can be advantageous in tablet manufacturing. nih.gov
While no specific polymorphism studies on this compound have been identified, the established methodologies and the example of the closely related paracetamol highlight the importance and the type of detailed analysis that would be required to fully characterize the solid-state properties of this compound. Future research in this area would be beneficial for a comprehensive understanding of this compound.
Computational and Theoretical Investigations of N 4 Hydroxyphenyl 2 Methylpropanamide
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a detailed description of the electronic structure, which in turn governs the molecule's geometry, reactivity, and spectroscopic characteristics. For N-(4-hydroxyphenyl)acetamide, these calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
For N-(4-hydroxyphenyl)acetamide, DFT calculations have been employed to determine the energies of these frontier orbitals. The distribution of these orbitals across the molecule reveals the most probable sites for chemical reactions.
Table 1: Frontier Molecular Orbital Properties of N-(4-hydroxyphenyl)acetamide
| Property | Value (eV) |
|---|---|
| HOMO Energy | -8.95 |
| LUMO Energy | -1.78 |
The HOMO is primarily localized over the hydroxyphenyl ring and the amide linkage, indicating these as the primary sites for electron donation. The LUMO is distributed more towards the phenyl ring and the carbonyl group of the amide, suggesting these are the electron-accepting regions. This distribution is critical for understanding how the molecule might interact with biological targets or other chemical species.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is mapped onto the molecule's surface using a color scale, where red typically indicates regions of high electron density (negative potential) and blue represents regions of low electron density (positive potential). Green and yellow areas denote intermediate potentials.
In the case of N-(4-hydroxyphenyl)acetamide, the MEP surface reveals that the most negative potential is concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, making them likely sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atom of the hydroxyl group and the amide proton exhibit the most positive potential, identifying them as the primary sites for nucleophilic attack and hydrogen bond donation. This information is invaluable for predicting intermolecular interactions, including those with biological macromolecules.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of a molecule and the influence of its environment, such as the presence of a solvent.
For a molecule like N-(4-hydroxyphenyl)acetamide, MD simulations can explore the different spatial arrangements (conformations) that the molecule can adopt. This is particularly important for understanding how the molecule might fit into the binding site of a protein. The simulations can reveal the most stable conformations and the energy barriers between them.
Furthermore, MD simulations can explicitly model the effects of solvent molecules, such as water. The presence of a solvent can significantly influence a molecule's conformation and its interactions with other molecules. By simulating the molecule in a solvent box, researchers can gain a more realistic understanding of its behavior in a biological environment. For N-(4-hydroxyphenyl)acetamide, simulations in water would show how water molecules form hydrogen bonds with the hydroxyl and amide groups, stabilizing certain conformations and influencing its solubility and binding characteristics.
Molecular Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.
Molecular docking simulations can predict the binding affinity of a ligand to a receptor, which is a measure of the strength of the interaction. This is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. For N-(4-hydroxyphenyl)acetamide, docking studies have been performed against various biological targets to explore its potential therapeutic effects.
The analysis of the docked conformation reveals the specific interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies of N-(4-hydroxyphenyl)acetamide with cyclooxygenase (COX) enzymes, a key target for non-steroidal anti-inflammatory drugs, would likely show hydrogen bonding between the hydroxyl group of the ligand and polar residues in the active site, as well as hydrophobic interactions involving the phenyl ring.
Table 2: Predicted Binding Affinities of N-(4-hydroxyphenyl)acetamide with Selected Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | 1EQG | -7.2 |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.1 |
A detailed ligand-protein interaction profile provides a comprehensive view of all the contacts between the ligand and the amino acid residues of the protein's binding site. This profile is crucial for understanding the specificity of the interaction and for designing more potent and selective inhibitors.
For N-(4-hydroxyphenyl)acetamide docked into the active site of COX-2, the interaction profile would likely highlight key residues involved in binding. For instance, the hydroxyl group might form a hydrogen bond with a serine or tyrosine residue, while the amide group could interact with an arginine or histidine. The phenyl ring would be expected to sit in a hydrophobic pocket, interacting with residues such as leucine, isoleucine, and valine. This detailed understanding of the binding mode can guide the chemical modification of the ligand to improve its affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For N-(4-hydroxyphenyl)-2-methylpropanamide, a compound structurally related to the well-known analgesic and antipyretic agent paracetamol (N-(4-hydroxyphenyl)acetamide), QSAR studies can provide valuable insights for the design of novel analogues with potentially enhanced therapeutic properties. By quantifying the effects of various physicochemical and structural features, QSAR models can guide the synthesis of new derivatives with improved efficacy and selectivity.
Descriptors for Biological Activity Prediction
The biological activity of a molecule in a QSAR model is predicted based on a set of numerical values known as molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. For analogues of this compound, a variety of descriptors would be relevant for predicting their biological activity, such as analgesic or anti-inflammatory effects. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for its interaction with biological targets. Examples include:
Partial Atomic Charges: The distribution of electron density across the molecule can influence electrostatic interactions with a receptor. For instance, the partial atomic charge on the phenolic oxygen and the amide nitrogen could be critical for activity.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap can be an indicator of chemical reactivity.
Steric Descriptors: These relate to the size and shape of the molecule, which determine how well it fits into a receptor's binding site. Relevant steric descriptors include:
Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.
Topological Indices: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is:
LogP: The logarithm of the partition coefficient between n-octanol and water, which measures the molecule's affinity for a nonpolar environment.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and degree of branching. Examples include the Wiener index and Kier & Hall connectivity indices.
In a hypothetical QSAR study of this compound analogues, a selection of these descriptors would be calculated for each compound in the series. The following table illustrates the types of descriptors that would be considered.
| Descriptor Category | Specific Descriptor Example | Potential Relevance for this compound Analogues |
| Electronic | Partial charge on phenolic oxygen | Influences hydrogen bonding with the biological target. |
| HOMO-LUMO energy gap | Relates to the chemical reactivity and stability of the molecule. | |
| Steric | Molecular Volume | Determines the fit of the analogue within the receptor's binding pocket. |
| Molar Refractivity (MR) | Reflects the size and polarizability, affecting binding interactions. | |
| Hydrophobic | LogP | Affects membrane permeability and transport to the site of action. |
| Topological | Wiener Index | Describes the molecular branching, which can influence receptor binding. |
Predictive Model Validation
The development of a reliable QSAR model requires rigorous validation to ensure its predictive power for new, untested compounds. Validation is a critical step to confirm that the model is not a result of chance correlation. The validation process is typically divided into internal and external validation.
Internal Validation: This process assesses the robustness and stability of the model using the same dataset on which it was built. Common internal validation techniques include:
Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, and a QSAR model is developed with the remaining compounds. The activity of the removed compound is then predicted using the developed model. This process is repeated until every compound has been left out once. The predictive ability is assessed by the cross-validated correlation coefficient, q². A high q² value (typically > 0.5) indicates good internal predictive power.
Leave-Multiple-Out (LMO) Cross-Validation: Similar to LOO, but multiple compounds are left out at each iteration.
Y-Randomization (Response Scrambling): The biological activity values are randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times. If the resulting models have low correlation coefficients, it confirms that the original model is not due to a chance correlation.
External Validation: This is considered the most stringent test of a QSAR model's predictive ability. It involves using a set of compounds (the test set) that were not used in the model development (the training set) to assess the model's performance. Key statistical metrics for external validation include:
Coefficient of Determination (r²): This measures the goodness of fit of the model for the training set.
Predicted r² (r²_pred): This is calculated for the test set and indicates how well the model predicts the activity of new compounds. A high r²_pred value (typically > 0.6) is desirable.
The following table summarizes the key validation parameters and their significance in QSAR modeling.
| Validation Parameter | Symbol | Description | Acceptable Value |
| Internal Validation | |||
| Coefficient of Determination | r² | Measures the fit of the model to the training data. | > 0.6 |
| Cross-validated Correlation Coefficient | q² (or Q²) | Assesses the internal predictive ability of the model. | > 0.5 |
| External Validation | |||
| Predicted r² | r²_pred | Measures the predictive power of the model on an external test set. | > 0.6 |
In the context of designing analogues of this compound, a validated QSAR model could be used to predict the biological activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process.
Biological Activity Profiling and Mechanistic Elucidation of N 4 Hydroxyphenyl 2 Methylpropanamide in Preclinical Models
In Vitro Enzyme Inhibition and Activation Studies
The interaction of N-(4-hydroxyphenyl)-2-methylpropanamide with various enzymes is a key area of investigation to determine its mechanism of action. The structural features of the compound, such as the amide group and the hydroxyphenyl ring, suggest the potential for hydrogen bonding and other non-covalent interactions with enzyme active sites, which could lead to modulation of their catalytic activity.
Specific Enzyme Targets (e.g., Cyclooxygenases, Hydrolases)
Research into compounds structurally related to this compound has often focused on enzymes involved in inflammation and pain pathways, such as cyclooxygenases (COX). The COX enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key to prostaglandin (B15479496) biosynthesis. Inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). While specific inhibitory concentrations (IC₅₀) for this compound against COX-1 and COX-2 are not detailed in the available literature, its structural similarity to other phenolic amides suggests this as a plausible area of activity.
Additionally, hydrolases such as acetylcholinesterase and butyrylcholinesterase have been investigated as targets for similar chemical scaffolds. However, specific studies detailing the inhibitory profile of this compound against these or other hydrolases are not extensively documented in publicly accessible preclinical data.
Due to the lack of specific quantitative data in the provided search results, a detailed data table cannot be populated. An illustrative table is provided below to show how such data would be presented.
Table 1: Illustrative In Vitro Enzyme Inhibition Profile of this compound No specific data available in search results.
| Enzyme Target | Assay Type | Result (e.g., IC₅₀) |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | Data Not Available | Data Not Available |
| Cyclooxygenase-2 (COX-2) | Data Not Available | Data Not Available |
| Acetylcholinesterase (AChE) | Data Not Available | Data Not Available |
Kinetics of Enzyme-Substrate/Inhibitor Interactions
Understanding the kinetics of how a compound interacts with its enzyme target is essential for characterizing its inhibitory mechanism. Kinetic studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive, and can reveal parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). For enzyme inhibitors, the inhibition constant (Kᵢ) is a critical measure of potency.
Detailed kinetic analyses for this compound, including the type of inhibition and specific kinetic constants, have not been found in the available research. Such studies would be necessary to fully elucidate its mechanism of action at the enzymatic level.
Receptor Binding and Signaling Pathway Modulation in Cellular Assays
Beyond direct enzyme modulation, this compound may exert its effects by interacting with cellular receptors and subsequently modulating intracellular signaling pathways.
Agonist/Antagonist Activity at Specific Receptors
Patent literature suggests that compounds within the chemical class of this compound may function as Nuclear Receptor Binding Agents. Specifically, they have been explored as potential selective estrogen receptor modulators (SERMs). These agents can act as either agonists or antagonists at estrogen receptors (ERα and ERβ), influencing gene transcription. For some representative compounds in this class, antagonist or agonist activity has been observed with an IC₅₀ or EC₅₀ value of approximately 5 μM or less. However, specific receptor binding affinities (e.g., Kᵢ or Kₔ) and functional activity data for this compound itself are not specified.
Table 2: Illustrative Receptor Binding and Functional Activity of this compound No specific data available in search results.
| Receptor Target | Assay Type | Result (e.g., Kᵢ, IC₅₀) | Functional Activity |
|---|---|---|---|
| Estrogen Receptor α (ERα) | Data Not Available | Data Not Available | Data Not Available |
| Estrogen Receptor β (ERβ) | Data Not Available | Data Not Available | Data Not Available |
Intracellular Signaling Cascade Analysis
The binding of a ligand to a receptor typically initiates a cascade of intracellular signaling events. For nuclear receptors, this often involves translocation to the nucleus and regulation of gene expression. For other receptor types, it can involve the activation of protein kinase pathways or the induction of programmed cell death (apoptosis). There is a general indication that related nuclear receptor binding agents can influence cellular signaling, including the activation of protein kinase pathways and apoptotic mechanisms. A thorough analysis of these pathways through techniques like Western blotting for phosphorylated proteins or reporter gene assays would be required to map the specific signaling effects of this compound.
Cell-Based Functional Assays for Cellular Responses
Investigations into structurally similar compounds suggest that potential anticancer properties are often evaluated using cell viability assays, such as the MTT or resazurin (B115843) assays, in various cancer cell lines. These assays determine the concentration of the compound required to reduce cell viability by 50% (IC₅₀). While specific studies quantifying the cytotoxic or anti-proliferative effects of this compound in preclinical models were not identified in the search results, this remains a primary method for evaluating the compound's potential in oncology.
Table 3: Illustrative Cellular Activity of this compound in Functional Assays No specific data available in search results.
| Cell Line | Assay Type | Endpoint Measured | Result (e.g., IC₅₀) |
|---|---|---|---|
| Data Not Available | Cell Viability (e.g., MTT) | Proliferation/Viability | Data Not Available |
| Data Not Available | Apoptosis Assay (e.g., Caspase Activity) | Apoptosis Induction | Data Not Available |
Insufficient Preclinical Data Available for this compound
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data to generate a detailed article on the biological and pharmacological properties of this compound according to the requested outline.
The available research frequently pertains to other similarly named but structurally distinct compounds, such as the synthetic retinoid Fenretinide [N-(4-hydroxyphenyl)retinamide] and the endocannabinoid transport inhibitor AM404 [N-(4-hydroxyphenyl)-arachidonamide]. These molecules possess different chemical structures and, consequently, distinct biological activities and mechanisms of action. Attributing the extensive research findings associated with Fenretinide or AM404 to this compound would be scientifically inaccurate and misleading.
Specifically, searches for dedicated studies on this compound yielded no significant findings in the following key areas outlined in the request:
Cytotoxicity and Proliferative Effects in Cancer Cell Lines: No dedicated studies detailing the cytotoxic or anti-proliferative profile of this specific compound against various cancer cell lines were identified.
Modulation of Inflammatory Mediators or Oxidative Stress Markers: The scientific literature lacks specific data on the effects of this compound on inflammatory cytokines, enzymes like cyclooxygenase, or markers of oxidative stress.
In Vivo Pharmacological Investigations: No preclinical studies in non-human animal models of inflammation, pain, or other conditions investigating the compound's efficacy, biochemical effects on tissues, or target engagement could be located.
Investigation of Molecular Mechanisms: There is a lack of research elucidating the specific molecular targets, signaling pathways, or underlying mechanisms responsible for any potential biological activities of this compound.
Due to this absence of specific and verifiable preclinical data, it is not possible to construct the requested scientific article while adhering to the strict requirements for accuracy and focus.
Investigation of Molecular Mechanisms Underlying Observed Biological Activities
Gene Expression Profiling and Proteomics Analysis
Currently, publicly available research detailing comprehensive gene expression profiling and proteomics analysis specifically for this compound in preclinical models is limited. However, based on its observed biological activities, such as induction of apoptosis and modulation of inflammatory pathways, it is possible to postulate the potential impact of this compound on cellular gene and protein expression.
Future research employing techniques like microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics would be invaluable in elucidating the precise molecular mechanisms of this compound. Such studies could reveal key signaling pathways and molecular targets modulated by the compound.
Hypothesized Areas of Impact on Gene and Protein Expression:
Based on its reported bioactivities, investigations into the following areas could be particularly informative:
Apoptosis-Regulating Genes and Proteins: Given its ability to induce apoptosis in cancer cell lines, proteomic and gene expression studies would likely show modulation of proteins in the Bcl-2 family (e.g., Bax, Bak, Bcl-2, Bcl-xL) and caspases (e.g., Caspase-3, -8, -9).
Inflammatory Cytokines and Mediators: As the compound is suggested to modulate inflammatory pathways, analysis would likely reveal changes in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2).
Cell Cycle Regulators: Effects on cancer cell proliferation may be reflected by alterations in the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).
Oxidative Stress Response Genes: The presence of a hydroxyphenyl group suggests potential antioxidant activity. ontosight.ai Gene expression profiling might uncover the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.
A summary of the observed biological activities and potential molecular targets that could be investigated through gene expression and proteomics is presented in Table 1.
Table 1: Summary of Observed Biological Activities and Potential Molecular Targets of this compound
| Biological Activity | Potential Molecular Targets for Gene Expression and Proteomics Analysis |
| Anticancer/Apoptosis Induction | Bcl-2 family proteins, Caspases, p53 signaling pathway |
| Anti-inflammatory | COX-2, TNF-α, IL-6, NF-κB signaling pathway |
| Antioxidant | Nrf2, Heme oxygenase-1 (HO-1), Superoxide dismutase (SOD) |
Structure-Mechanism Relationships
The chemical structure of this compound is fundamental to its biological activity, with each functional group potentially contributing to its mechanism of action. ontosight.ai
N-(4-hydroxyphenyl) group: This phenolic moiety is a key structural feature. The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzyme active sites and receptors. ontosight.ai This group is also characteristic of many antioxidant compounds, suggesting it may contribute to free radical scavenging activities. ontosight.ai The position of the hydroxyl group at the para position is also likely significant for target binding.
2-methylpropanamide Moiety: The isobutyryl group (2-methylpropanamide) influences the lipophilicity and steric properties of the molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to fit into the binding pockets of target proteins. The methyl groups may provide hydrophobic interactions with the target site.
Structure-activity relationship (SAR) studies on analogous compounds have shown that modifications to these core moieties can significantly impact biological activity. For instance, altering the substituents on the phenyl ring or modifying the alkyl chain of the amide could lead to changes in potency and selectivity. This highlights the intricate relationship between the compound's chemical architecture and its downstream biological effects.
Structure Activity Relationship Sar Studies and Analogue Development for N 4 Hydroxyphenyl 2 Methylpropanamide
Systematic Modification of Key Structural Motifs
Structure-Activity Relationship (SAR) studies are fundamental to lead optimization. patsnap.com They involve systematically altering the chemical structure of a lead compound to identify the key functional groups and structural features responsible for its biological activity. patsnap.com
The 4-hydroxyphenyl group is a critical component of the N-(4-hydroxyphenyl)-2-methylpropanamide scaffold. The hydroxyl (-OH) group and the aromatic ring are key interaction points with biological targets. Research on related scaffolds, such as nicotinamides and other N-aryl amides, has demonstrated that modifying the substituents on this phenyl ring can significantly impact biological activity.
Detailed research findings indicate that the electronic properties of substituents play a major role. For instance, in studies on similar 2-hydroxy-N-(4-substituted phenyl)nicotinamides, compounds featuring electron-withdrawing groups like chloro (Cl), bromo (Br), and nitro (NO2) on the phenyl ring demonstrated potent anti-inflammatory activity. researchgate.net Conversely, introducing alkyl groups, which are electron-donating, on the phenyl moiety of a similar scaffold resulted in less potent anti-inflammatory activity. researchgate.net The position of the hydroxyl group is also crucial; N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl moiety have been explored as a promising scaffold for developing antimicrobial agents. plos.org The phenolic hydroxyl group is a key pharmacophoric feature, often acting as both a hydrogen bond donor and acceptor.
Table 1: Effect of Phenyl Ring Substituents on Biological Activity in Related N-Aryl Scaffolds
| Substituent at Position 4 | Electronic Effect | Observed Impact on Activity (Example Scaffolds) |
|---|---|---|
| -H (unsubstituted) | Neutral | Baseline activity |
| -Cl, -Br, -NO2 | Electron-Withdrawing | Potent anti-inflammatory activity researchgate.net |
| -CH3, -C2H5 (Alkyl) | Electron-Donating | Reduced anti-inflammatory activity researchgate.net |
| -OCH3 (Methoxy) | Electron-Donating | Variable, can influence selectivity mdpi.com |
The N-propanamide portion of the molecule, which includes the alkyl chain and the amide linkage, is another key area for modification. The amide linkage itself is important for structural rigidity and can form crucial hydrogen bonds with target receptors.
Rational Design Principles for Enhanced Biological Activity or Selectivity
Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design molecules that will bind to it with high affinity and selectivity. nih.gov This approach moves beyond traditional trial-and-error methods by incorporating structural biology and computational chemistry. nih.gov The goal is to create molecules with improved efficacy and reduced off-target effects. patsnap.com
For a compound like this compound, rational design would begin with identifying its biological target. Once the target's structure is known, techniques like structure-based drug design (SBDD) can be employed. researchgate.net This involves analyzing the binding site and identifying key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the target and the ligand. This information guides the design of new analogues with modifications predicted to enhance these interactions, thereby increasing potency and selectivity. patsnap.com
Lead Optimization Strategies Based on SAR Data
Lead optimization is the iterative process of refining a promising lead compound to produce a viable drug candidate. patsnap.com This process uses the data generated from initial SAR studies to guide chemical modifications aimed at improving efficacy, selectivity, and pharmacokinetic properties. nih.govpatsnap.com
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. researchgate.net Identifying the pharmacophore of this compound is a crucial step in lead optimization.
The key pharmacophoric features of this scaffold are generally understood to be:
A Hydrogen Bond Donor/Acceptor: The phenolic hydroxyl group.
An Aromatic Ring: The hydroxyphenyl moiety, which can engage in π-π stacking or hydrophobic interactions.
A Hydrogen Bond Donor: The amide N-H group.
A Hydrogen Bond Acceptor: The amide carbonyl oxygen.
A Hydrophobic Group: The isopropyl group on the amide chain.
These features, and their specific spatial arrangement, are critical for molecular recognition at the target's binding site. researchgate.net
Table 2: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type |
|---|---|---|
| Aromatic Ring (AR) | Phenyl group | π-π stacking, hydrophobic |
| Hydrogen Bond Donor (HBD) | Phenolic -OH, Amide N-H | Hydrogen Bonding |
| Hydrogen Bond Acceptor (HBA) | Phenolic -OH, Amide C=O | Hydrogen Bonding |
| Hydrophobic (H) | Isopropyl group | Hydrophobic/van der Waals |
Computational chemistry has become an indispensable part of modern drug discovery and lead optimization. nih.gov These tools significantly accelerate the design-make-test-analyze cycle by predicting how structural modifications might affect a compound's activity and properties before synthesis. openmedicinalchemistryjournal.com
Commonly used computational methods include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to visualize key binding interactions and assess the binding affinity of new analogues. patsnap.comopenmedicinalchemistryjournal.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of newly designed, unsynthesized analogues.
Virtual Screening (VS): This method involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific drug target. openmedicinalchemistryjournal.com
De Novo Design: These algorithms use information about the target's binding site to design entirely new molecules from scratch that are predicted to have high affinity. openmedicinalchemistryjournal.com
These computational tools allow chemists to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources in the lead optimization process. patsnap.com
Table 3: Computational Tools in Analogue Design
| Computational Tool | Application in Lead Optimization |
|---|---|
| Molecular Docking | Predicts binding modes and affinities of analogues. openmedicinalchemistryjournal.com |
| QSAR | Predicts biological activity based on structural descriptors. nih.gov |
| Virtual Screening | Screens large compound libraries to identify novel hits. openmedicinalchemistryjournal.com |
| De Novo Design | Generates novel molecular structures tailored to a target site. openmedicinalchemistryjournal.com |
Metabolic and Pharmacokinetic Characterization of N 4 Hydroxyphenyl 2 Methylpropanamide in Preclinical Systems
In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes or Hepatocytes (Animal-Derived)
In vitro metabolic stability assays are fundamental in early drug discovery for predicting the hepatic clearance of a compound. nuvisan.com These assays typically utilize subcellular fractions like liver microsomes or intact cells such as hepatocytes, derived from various preclinical animal species including rats, mice, dogs, and monkeys. nuvisan.combioivt.com The primary goal is to determine the rate at which the parent compound is eliminated by metabolic enzymes over time. springernature.com
Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases, and Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.gov Hepatocytes, on the other hand, provide a more comprehensive metabolic picture as they contain the full spectrum of both Phase I and Phase II metabolic enzymes and cofactors. researchgate.netnih.gov
In a typical metabolic stability study, N-(4-hydroxyphenyl)-2-methylpropanamide would be incubated with liver microsomes or hepatocytes from a species such as the rat. The disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com
Metabolite identification studies are conducted in parallel to determine the biotransformation pathways. bioivt.com For a compound like this compound, which possesses a phenolic hydroxyl group and an amide linkage, expected metabolic pathways would include both Phase I and Phase II reactions. Phase II conjugation reactions, such as glucuronidation and sulfation at the phenolic hydroxyl group, are anticipated to be major metabolic routes, as is common for phenolic compounds. nih.gov
Table 1: Illustrative In Vitro Metabolic Stability of this compound in Rat Liver Microsomes This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not available in the reviewed literature.
| Parameter | Value |
|---|---|
| In Vitro Half-life (t½, min) | 45.2 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.3 |
Table 2: Potential Metabolites of this compound Identified in Animal Hepatocytes This table lists potential metabolites based on the known metabolism of structurally related compounds.
| Metabolite ID | Proposed Biotransformation | Metabolic Phase |
|---|---|---|
| M1 | O-glucuronidation | Phase II |
| M2 | O-sulfation | Phase II |
| M3 | Aromatic Hydroxylation | Phase I |
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models
Following in vitro assessment, the full pharmacokinetic profile of this compound is characterized in vivo using animal models, most commonly rats. core.ac.uknih.gov These ADME studies provide a holistic view of the compound's journey through the body.
Absorption: This parameter measures the extent and rate at which the compound enters the systemic circulation. After oral administration, blood samples are taken over time to determine key metrics like maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Distribution: This refers to the reversible transfer of a compound from the bloodstream into various tissues of the body. Studies often analyze the concentration of the compound and its metabolites in key organs such as the liver, kidneys, and brain to understand its tissue penetration and potential sites of accumulation. nih.gov For instance, studies on the related compound N-(4-hydroxyphenyl)-all-trans-retinamide in rats showed distribution to all tissues examined, with the highest concentrations found in the liver. nih.gov
Metabolism: In vivo metabolism studies confirm the biotransformation pathways identified in vitro and can reveal additional metabolites formed through multi-step pathways or by extrahepatic enzymes. helsinki.fi Analysis of plasma, urine, and feces helps to create a complete picture of the metabolic fate. In rats, metabolites of N-(4-hydroxyphenyl)-all-trans-retinamide were found to be more abundant than the intact drug in most tissues 24 hours after administration. nih.gov
Excretion: This is the final removal of the compound and its metabolites from the body. The primary routes of excretion, typically urine and feces, are quantified. For example, a 5-day study with radiolabeled N-(4-hydroxyphenyl)-all-trans-retinamide in rats showed that most of the radioactivity was eliminated in the feces, with less than 2% of the dose excreted as the unmetabolized drug in urine and feces. core.ac.uknih.gov
Table 3: Representative Pharmacokinetic Parameters of this compound in Rats This table presents a template of typical pharmacokinetic data obtained from in vivo animal studies. The values are hypothetical.
| Parameter | Value (Unit) |
|---|---|
| Bioavailability (%) | 60 |
| Apparent Volume of Distribution (Vd) | 2.5 (L/kg) |
| Terminal Half-life (t½) | 6 (hr) |
| Primary Route of Excretion | Feces (>70%) |
Enzyme Kinetics of Metabolic Transformations (e.g., Glucuronidation, Sulfation)
To gain a deeper understanding of metabolic pathways, enzyme kinetic studies are performed. For this compound, the principal Phase II reactions are likely glucuronidation and sulfation of the phenolic hydroxyl group. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
Kinetic studies determine the affinity of the substrate for the enzyme (Michaelis-Menten constant, Km) and the maximum rate of the reaction (Vmax). This is often done using recombinant human or animal enzymes to identify the specific isoforms responsible for the metabolism (reaction phenotyping). For example, different UGT isoforms, such as those from the UGT1A and UGT2B families, can exhibit different activities and affinities for a given substrate. helsinki.finih.gov Kinetic analysis helps to predict the potential for drug-drug interactions and to understand inter-species differences in metabolism. researchgate.net Studies on other chiral drugs have shown that kinetic parameters can differ significantly between stereoisomers. researchgate.net
Table 4: Hypothetical Enzyme Kinetic Parameters for the Glucuronidation of this compound by Rat UGT Isoforms This table illustrates the type of data generated from enzyme kinetic studies. The values are for illustrative purposes only.
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| UGT1A1 | 25 | 500 |
| UGT1A6 | 150 | 220 |
| UGT2B1 | 80 | 350 |
Influence of Stereochemistry on Metabolic Fate
The structure of this compound contains a chiral center at the second carbon of the propanamide moiety. The presence of stereoisomers (R- and S-enantiomers) can have a significant impact on the compound's pharmacokinetic and metabolic profile. Drug-metabolizing enzymes are themselves chiral and can interact differently with each enantiomer, leading to stereoselective metabolism. researchgate.net
This stereoselectivity can manifest in several ways:
Different Rates of Metabolism: One enantiomer may be metabolized more rapidly than the other. For example, the rate of glucuronidation of (S)-zileuton is 3.6- to 4.3-fold greater than that of (R)-zileuton, which is attributed to a significantly higher Vmax for the (S)-enantiomer. researchgate.net
Different Metabolic Pathways: The enantiomers may be metabolized by different enzymes or at different sites on the molecule, leading to the formation of different metabolites. researchgate.net
Stereoselective Product Formation: Even if both enantiomers are substrates, the enzymatic reaction can produce a product with a specific stereochemical configuration. For instance, the enzyme GSTA4-4 conjugates glutathione (B108866) to both enantiomers of 4-hydroxy-2-nonenal but does so in a completely stereoselective manner, producing only one configuration at the site of conjugation. nih.gov
Investigating the influence of stereochemistry on the metabolism of this compound would require the separation of the enantiomers and individual assessment of their metabolic fate in preclinical systems. Such studies are crucial as differences in metabolism can lead to different efficacy and safety profiles for each enantiomer.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-hydroxyphenyl)-2-methylpropanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common synthesis involves reacting 4-hydroxybenzaldehyde with 2-methylpropanamide under controlled conditions, often requiring acid or base catalysis. Key parameters include temperature (typically 60–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%) .
- Validation : Confirm structural integrity using -NMR (e.g., phenolic -OH peak at δ 9.2 ppm, amide proton at δ 8.1 ppm) and LC-MS (molecular ion at m/z 193.1) .
Q. What standard assays are used to evaluate the anticancer activity of This compound in vitro?
- Methodology :
- Cell viability : MTT or resazurin assays using cancer cell lines (e.g., HeLa, K562) at concentrations ranging from 1–100 µM, with IC values calculated via dose-response curves.
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
- Controls: Include untreated cells and reference agents (e.g., doxorubicin) to validate assay sensitivity .
Advanced Research Questions
Q. How does This compound (Fenretinide) exhibit dual mechanisms of action in retinoid-receptor-dependent and independent pathways?
- Mechanistic Insights :
- Receptor-dependent : Binds retinoid X receptors (RXRs), modulating transcription of pro-apoptotic genes (e.g., BAX, PUMA).
- Receptor-independent : Inhibits dihydroceramide Δ4-desaturase (DEGS1), elevating dihydroceramide levels, which disrupt mitochondrial membrane potential and induce ROS-mediated apoptosis.
- Experimental Design : Use RXR-knockout cell lines and DEGS1 enzymatic activity assays (LC-MS-based ceramide profiling) to decouple pathways .
Q. How can researchers resolve contradictions in reported antiviral mechanisms of This compound against SARS-CoV-2?
- Data Analysis :
- Claim 1 : Suppresses viral membrane fusion by reducing membrane fluidity (DEGS1-independent). Validate via fluorescence anisotropy assays using labeled liposomes.
- Claim 2 : Direct inhibition of viral NS5 protein. Employ surface plasmon resonance (SPR) to measure binding affinity to NS5.
- Resolution : Conduct comparative studies in DEGS1-knockout models and wild-type cells to isolate mechanisms .
Q. What strategies improve the pharmacokinetic profile of This compound for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated phenolic -OH) to enhance bioavailability.
- Nanoparticle encapsulation : Use PLGA nanoparticles to prolong half-life and target tumor tissues.
- In vivo validation : Monitor plasma concentration via HPLC and tissue distribution using radiolabeled analogs .
Experimental Design & Data Contradiction
Q. How should researchers design experiments to assess the role of lipid metabolism modulation in Fenretinide’s anticancer effects?
- Approach :
Treat cancer cells with Fenretinide and quantify lipid species via LC-MS-based lipidomics.
Knock down DEGS1 using siRNA and compare lipid profiles and apoptosis rates to Fenretinide-treated cells.
Use inhibitors of ceramide synthesis (e.g., myriocin) to confirm pathway specificity.
- Controls : Include vehicle-treated cells and DEGS1-overexpressing lines .
Q. What analytical techniques are critical for detecting oxidation byproducts of This compound during stability studies?
- Techniques :
- HPLC-DAD : Monitor degradation products (e.g., quinone derivatives) under accelerated stability conditions (40°C/75% RH).
- ESI-HRMS : Identify oxidative adducts (e.g., m/z +16 for hydroxylation).
- Mitigation : Add antioxidants (e.g., BHT) to formulations or store under inert atmosphere .
Structural & Functional Insights
Q. How does the hydroxyphenyl moiety influence the compound’s interaction with biological targets?
- SAR Analysis :
- The phenolic -OH enables hydrogen bonding with catalytic residues in DEGS1 (confirmed via molecular docking).
- Methylpropanamide backbone enhances lipophilicity (logP ~2.8), favoring membrane penetration.
- Validation : Synthesize analogs (e.g., methoxy or nitro derivatives) and compare bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
